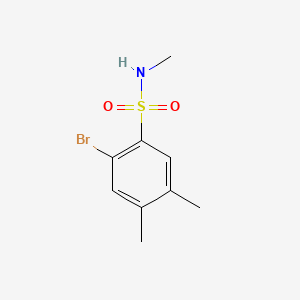![molecular formula C14H14O3S B1173137 [(Z)-pentylideneamino]urea CAS No. 13183-22-7](/img/structure/B1173137.png)
[(Z)-pentylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-pentylideneamino]urea is a derivative of valeraldehyde, formed through the reaction of valeraldehyde with semicarbazide. Semicarbazones are a class of compounds known for their versatile biological activities, including antimicrobial, anticonvulsant, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: [(Z)-pentylideneamino]urea is typically synthesized through a condensation reaction between valeraldehyde and semicarbazide. The reaction is carried out in a solvent such as methanol or ethanol, often under reflux conditions. The general reaction scheme is as follows:
Valeraldehyde+Semicarbazide→Valeraldehyde Semicarbazone+Water
Industrial Production Methods: While specific industrial production methods for valeraldehyde semicarbazone are not extensively documented, the synthesis generally follows the same principles as laboratory preparation. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: [(Z)-pentylideneamino]urea can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to valeraldehyde or other reduced forms.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Valeric acid.
Reduction: Valeraldehyde.
Substitution: Various substituted semicarbazones.
Applications De Recherche Scientifique
[(Z)-pentylideneamino]urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in analytical chemistry.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Industry: It is used in the production of pharmaceuticals and agrochemicals, leveraging its biological activities.
Mécanisme D'action
The mechanism of action of valeraldehyde semicarbazone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function . Its anticonvulsant properties are believed to result from its interaction with neurotransmitter receptors, modulating neuronal activity .
Comparaison Avec Des Composés Similaires
- Acetaldehyde semicarbazone
- Benzaldehyde semicarbazone
- Butyraldehyde semicarbazone
Comparison: [(Z)-pentylideneamino]urea is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to acetaldehyde semicarbazone and benzaldehyde semicarbazone, valeraldehyde semicarbazone has a longer alkyl chain, affecting its solubility and reactivity. Its biological activities also differ, with some semicarbazones showing more potent antimicrobial or anticonvulsant effects .
Propriétés
Numéro CAS |
13183-22-7 |
|---|---|
Formule moléculaire |
C14H14O3S |
Poids moléculaire |
0 |
Synonymes |
Valeraldehyde semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173056.png)






